

A Technical Guide to TFFLR-NH2: Commercial Sources, Purity, and Experimental Applications

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Compound of Interest

Compound Name: *Tfflr-NH2*

Cat. No.: *B1354022*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available peptide TFFLR-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR1). This document covers its commercial sources, reported purity levels, and detailed methodologies for its use in key experiments. Additionally, it outlines the critical signaling pathways activated by TFFLR-NH2, offering a valuable resource for researchers in pharmacology, cell biology, and drug development.

Commercial Sources and Purity of TFFLR-NH2

TFFLR-NH2 is readily available from a variety of commercial suppliers. The purity of the peptide is a critical factor for experimental reproducibility and is typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The table below summarizes the available information from prominent vendors. Researchers are advised to consult the certificate of analysis provided with each batch for specific purity data.

Supplier	Reported Purity	Analytical Method(s)
MedchemExpress	99.04%, 99.62% (batch specific)	RP-HPLC, MS
Tocris Bioscience	≥95%	HPLC
Hello Bio	>95%	Not specified
NovoPro Bioscience	96.7%	HPLC
APExBIO	High Purity	Not specified
Abcepta	Not specified	Not specified
Sigma-Aldrich	Not specified	Not specified
Life Science Production	Not specified	Not specified
Fisher Scientific (distributor for Tocris)	≥95%	HPLC

Experimental Protocols

The following sections detail common experimental procedures involving TFFLR-NH2. These protocols are based on methodologies described in the scientific literature and should be adapted to specific experimental conditions.

Quality Control of TFFLR-NH2

While suppliers provide purity data, independent verification is often recommended.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Objective: To determine the purity of the TFFLR-NH2 peptide.
- Method:
 - Sample Preparation: Dissolve the lyophilized TFFLR-NH2 peptide in a suitable solvent, such as sterile, deionized water or a buffer compatible with your HPLC system, to a final concentration of 1 mg/mL.

- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically used for peptide analysis.
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. The gradient should be optimized based on the specific column and system.
 - Flow Rate: 1 mL/min.
 - Detection: UV absorbance at 214 nm and 280 nm.
- Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

2. Mass Spectrometry (MS) for Identity Confirmation:

- Objective: To confirm the molecular weight of TFFLR-NH₂.
- Method:
 - Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 pmol/μL) in a solvent suitable for mass spectrometry, such as 50% acetonitrile/0.1% formic acid in water.
 - Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
 - Data Acquisition: Acquire the mass spectrum in positive ion mode.
 - Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of TFFLR-NH₂ (647.82 g/mol).

In Vitro Experiment: Calcium Mobilization Assay

- Objective: To measure the ability of TFFLR-NH₂ to induce intracellular calcium mobilization via PAR1 activation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Methodology:
 - Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing PAR1 (e.g., HEK293 cells, endothelial cells, or platelets) in a 96-well black-walled, clear-bottom plate.
 - Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
 - Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
 - Compound Addition: Add varying concentrations of TFFLR-NH2 to the wells.
 - Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
 - Data Analysis: The change in fluorescence is plotted against the concentration of TFFLR-NH2 to determine the EC50 value, which represents the concentration of the agonist that gives half-maximal response.

In Vivo Experiment: Plasma Extravasation Assay

- Objective: To assess the effect of TFFLR-NH2 on vascular permeability in vivo.^{[6][7]}
- Methodology:
 - Animal Model: Use appropriate animal models, such as mice or rats.
 - Dye Injection: Intravenously inject a solution of Evans blue dye. Evans blue binds to serum albumin and is used as a marker for plasma protein extravasation.
 - TFFLR-NH2 Administration: Administer TFFLR-NH2 via a suitable route (e.g., intradermal, intravenous, or intraperitoneal injection).
 - Circulation Time: Allow the dye and peptide to circulate for a defined period (e.g., 30 minutes).

- Tissue Collection: Euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye. Collect the tissues of interest.
- Dye Extraction: Incubate the collected tissues in formamide to extract the extravasated Evans blue dye.
- Quantification: Measure the absorbance of the formamide extract at approximately 620 nm using a spectrophotometer. The amount of dye is then normalized to the tissue weight. An increase in dye content in the tissue indicates increased vascular permeability.

Signaling Pathways and Visualizations

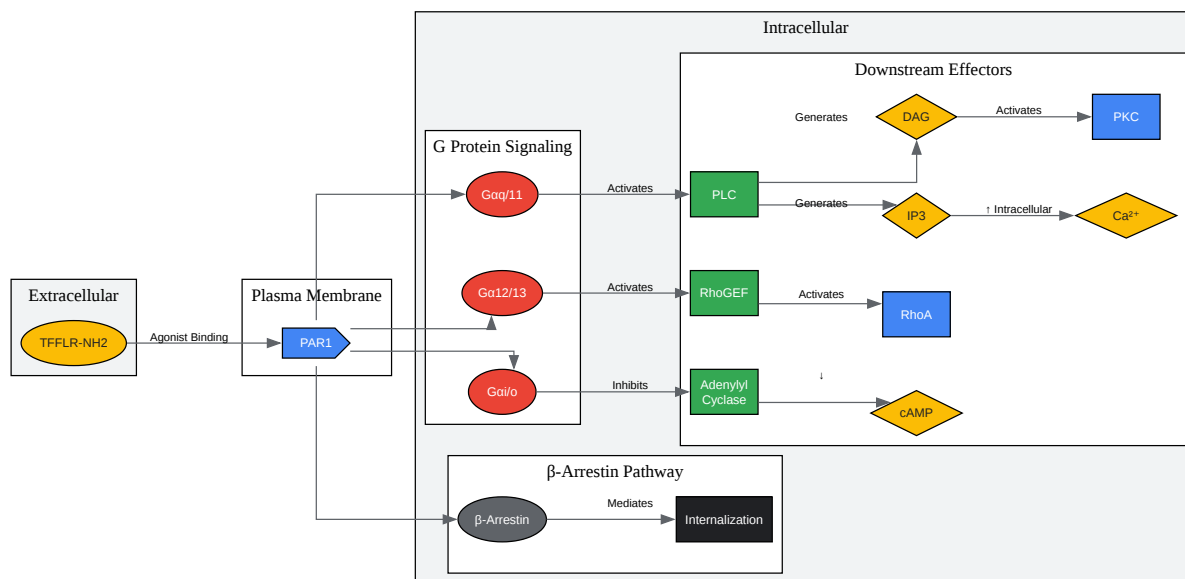
TFFLR-NH2 acts as a selective agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR).^{[8][9][10][11][12]} Upon binding of TFFLR-NH2 to PAR1, the receptor undergoes a conformational change, leading to the activation of several downstream signaling cascades. The primary signaling pathways involve the coupling to heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi/o.

Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

The Gα12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is involved in regulating cell shape, migration, and proliferation.

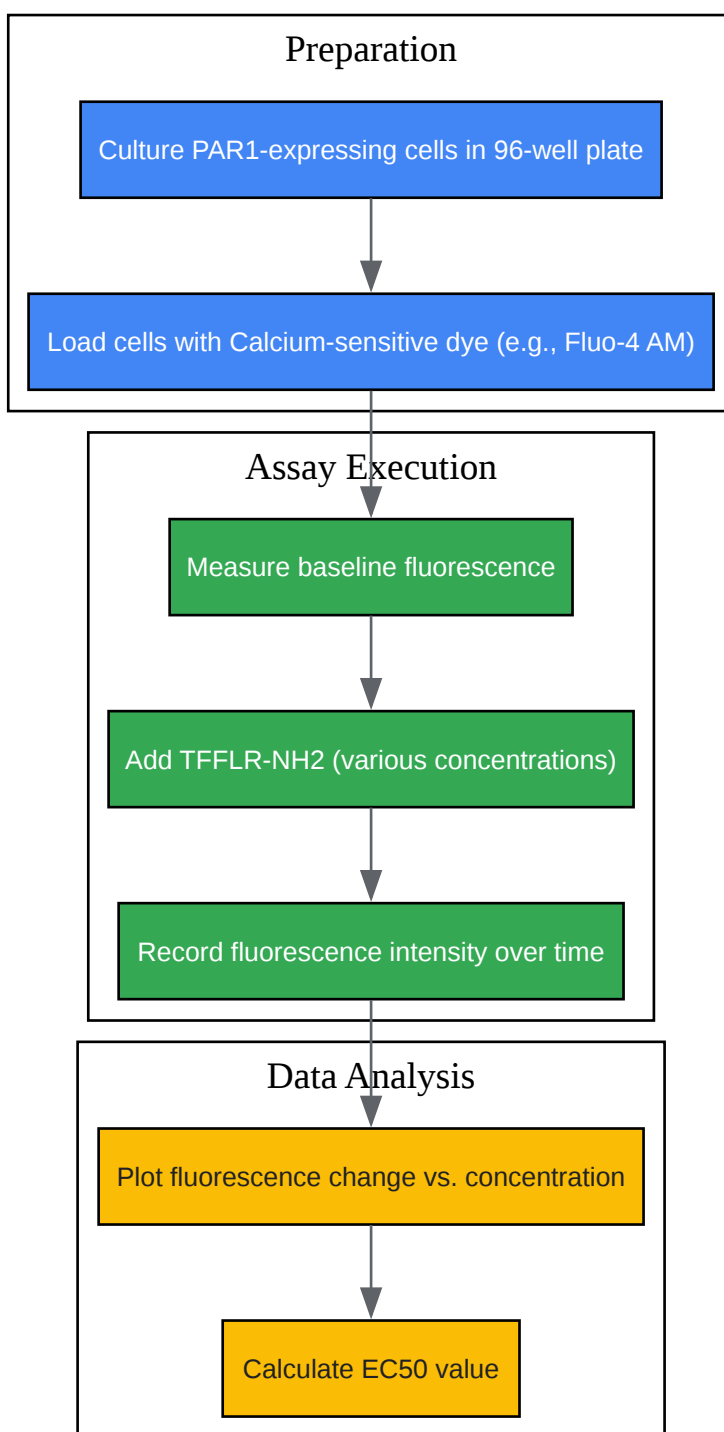
Gαi/o activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, PAR1 activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor desensitization and internalization.



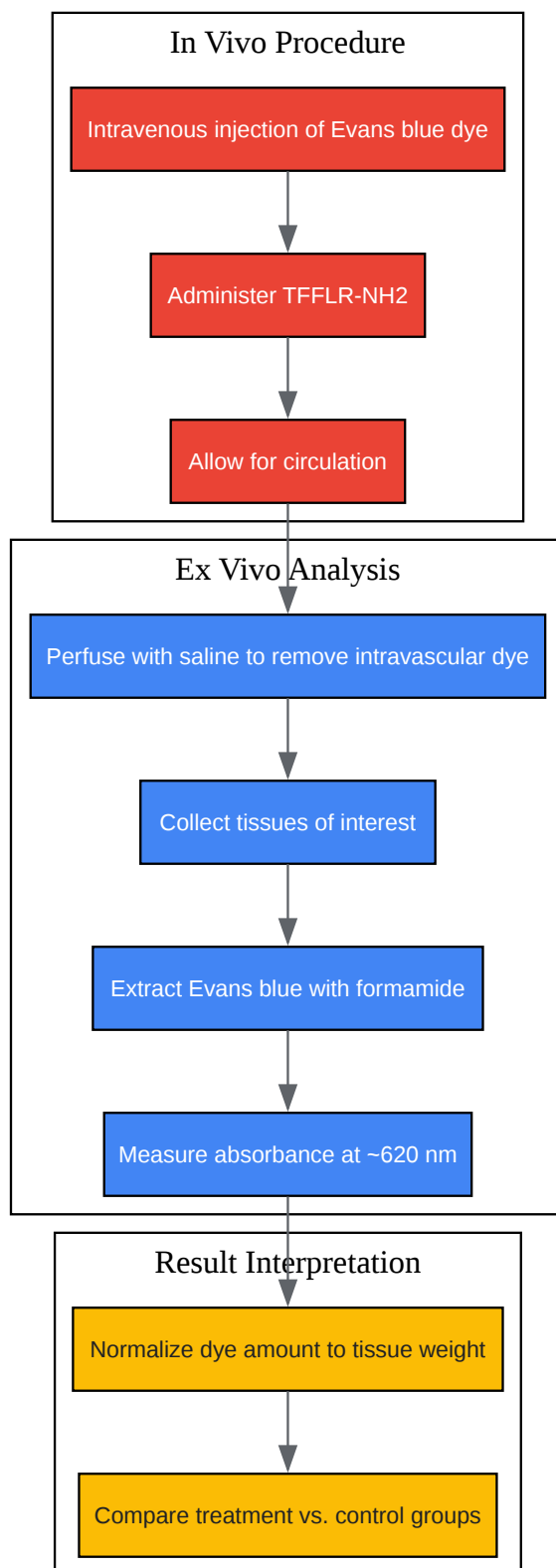
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Caption: PAR1 Signaling Pathway Activated by TFFLR-NH2.



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Caption: Workflow for In Vitro Calcium Mobilization Assay.



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